molecular formula C17H15FN2O B1407894 4-(4-Fluorophenyl)-1-isopropyl-1H-pyrrolo-[2,3-b]pyridine-3-carbaldehyde CAS No. 1350760-48-3

4-(4-Fluorophenyl)-1-isopropyl-1H-pyrrolo-[2,3-b]pyridine-3-carbaldehyde

Cat. No.: B1407894
CAS No.: 1350760-48-3
M. Wt: 282.31 g/mol
InChI Key: XEQOLXRLIGIVGO-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-1-isopropyl-1H-pyrrolo-[2,3-b]pyridine-3-carbaldehyde is a fluorinated heterocyclic compound characterized by a pyrrolopyridine core substituted with a 4-fluorophenyl group at position 4, an isopropyl group at position 1, and a carbaldehyde functional group at position 2. Its molecular formula is C₁₇H₁₅FN₂O, with a molecular weight of 282.32 g/mol (CAS: 1350760-48-3) . The compound is synthesized via methods involving condensation or radical cyclization reactions, as seen in related pyridine and pyrrolopyridine derivatives .

Properties

IUPAC Name

4-(4-fluorophenyl)-1-propan-2-ylpyrrolo[2,3-b]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O/c1-11(2)20-9-13(10-21)16-15(7-8-19-17(16)20)12-3-5-14(18)6-4-12/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEQOLXRLIGIVGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C2=C(C=CN=C21)C3=CC=C(C=C3)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101136017
Record name 4-(4-Fluorophenyl)-1-(1-methylethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101136017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1350760-48-3
Record name 4-(4-Fluorophenyl)-1-(1-methylethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1350760-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Fluorophenyl)-1-(1-methylethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101136017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Lithium-Halogen Exchange and DMF Quenching Procedure

  • A halogenated pyrrolo[2,3-b]pyridine intermediate (e.g., 4-chloro or 5-bromo derivative) is treated with n-butyllithium (n-BuLi) at low temperature (-78 °C) in THF.
  • The resulting organolithium species is then quenched with DMF, which acts as a formylating agent.
  • The reaction mixture is warmed to room temperature, quenched with water or ammonium chloride solution, and the product is isolated by extraction and purification.
Step Reagents & Conditions Outcome Yield
Halogenated intermediate + n-BuLi THF, -78 °C, 30 min Organolithium intermediate
Quenching with DMF DMF, 0 °C to RT, 2 hr 3-carbaldehyde derivative ~52%

Summary Table of Key Preparation Steps

Step Number Transformation Key Reagents & Conditions Typical Yield Notes
1 Suzuki coupling for 4-fluorophenyl substitution 5-bromo-pyrrolo[2,3-b]pyridine, 4-fluorophenylboronic acid, Pd catalyst, K2CO3, dioxane/H2O, 80 °C, N2 65-85% Pd catalyst often [Pd(dppf)Cl2]
2 N-Isopropylation Isopropyl halide, NaH, THF, 0 °C to RT Moderate to high Requires dry, inert conditions
3 Formylation at 3-position n-BuLi, THF, -78 °C, DMF quench ~52% Alternative: Duff reaction possible but less regioselective

Research Findings and Optimization Insights

  • The Suzuki coupling step is critical for introducing the 4-fluorophenyl moiety with high regioselectivity and yield, with catalyst choice and base equivalents significantly impacting efficiency.
  • Lithium-halogen exchange formylation offers regioselective and relatively high-yielding access to the aldehyde functionality compared to classical electrophilic aromatic substitution methods.
  • N-alkylation conditions must be carefully controlled to avoid over-alkylation or side reactions; mild bases and controlled temperatures favor selective mono-alkylation.
  • Protecting groups on the nitrogen can be strategically used when multiple substitutions or sensitive functional groups are present but add steps to the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, to form carboxylic acids.

    Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Formation of 4-(4-Fluorophenyl)-1-isopropyl-1H-pyrrolo-[2,3-b]pyridine-3-carboxylic acid.

    Reduction: Formation of 4-(4-Fluorophenyl)-1-isopropyl-1H-pyrrolo-[2,3-b]pyridine-3-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

4-(4-Fluorophenyl)-1-isopropyl-1H-pyrrolo-[2,3-b]pyridine-3-carbaldehyde is primarily investigated for its potential therapeutic applications. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Case Studies :

  • Anticancer Activity : Preliminary studies suggest that derivatives of pyrrolopyridine compounds can inhibit cancer cell proliferation. Research has shown that similar structures exhibit activity against various cancer types by modulating signaling pathways involved in cell growth and survival.

Chemical Probes in Biological Studies

This compound can serve as a chemical probe to study biological processes at the molecular level. Its ability to selectively bind to certain proteins or enzymes makes it valuable for understanding disease mechanisms.

Case Studies :

  • Target Identification : In proteomics, compounds like this are used to identify and characterize protein interactions, providing insights into cellular functions and disease states.

Material Science

The unique properties of this compound also make it suitable for applications in material science, particularly in the development of organic electronic materials.

Case Studies :

  • Organic Light Emitting Diodes (OLEDs) : Research indicates that pyrrole-based compounds can be utilized in OLEDs due to their favorable electronic properties. This application is crucial for advancing display technologies and energy-efficient lighting solutions.

Data Table of Applications

Application AreaDescriptionRelevant Studies
Medicinal ChemistryPotential anticancer agent[Study on pyrrolopyridine derivatives]
Biological ProbesIdentifying protein interactions[Proteomics research]
Material ScienceDevelopment of OLED materials[Research on organic electronics]

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-1-isopropyl-1H-pyrrolo-[2,3-b]pyridine-3-carbaldehyde is largely dependent on its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent and Functional Group Variations

The target compound’s structural uniqueness lies in its pyrrolo[2,3-b]pyridine core , distinguishing it from pyrazoline, chalcone, and thiazole derivatives. Key comparisons include:

Compound Core Structure Substituents Functional Groups Molecular Weight (g/mol)
4-(4-Fluorophenyl)-1-isopropyl-1H-pyrrolo-[2,3-b]pyridine-3-carbaldehyde Pyrrolo[2,3-b]pyridine 4-fluorophenyl (C₆H₄F), isopropyl (C₃H₇) Carbaldehyde (CHO) 282.32
3-(4-Fluorophenyl)-5-phenyl-4,5-dihydropyrazole-1-carbaldehyde (Compound 1) Pyrazoline 4-fluorophenyl (C₆H₄F), phenyl (C₆H₅) Carbaldehyde (CHO) ~280 (estimated)
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-thiazole (Compound 5) Thiazole Dual 4-fluorophenyl groups, triazole-methyl None ~450 (estimated)
(E)-1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one (Chalcone) Chalcone 4-fluorophenyl (C₆H₄F), phenyl (C₆H₅) Ketone (C=O) 240.25

Key Observations :

  • The carbaldehyde group in the target compound and pyrazoline derivatives (e.g., Compound 1) may enhance reactivity in condensation or nucleophilic addition reactions .
  • Fluorophenyl groups are common across all compared compounds, contributing to improved lipophilicity and resistance to oxidative metabolism .
Crystallographic and Conformational Differences
  • Planarity and Dihedral Angles: Chalcone derivatives exhibit dihedral angles between aromatic rings ranging from 7.14° to 56.26°, indicating variable planarity depending on substituents . The target compound’s pyrrolopyridine core is expected to adopt a near-planar conformation, similar to isostructural thiazole derivatives (Compound 5), which show two independent molecules in the asymmetric unit with partial perpendicular fluorophenyl orientations . Pyrazoline derivatives (e.g., Compound 1) adopt non-planar conformations due to their 4,5-dihydro structure, reducing conjugation compared to fully aromatic systems .
  • Crystal Packing: Thiazole derivatives (Compounds 4 and 5) crystallize in triclinic systems with P̄1 symmetry, stabilized by weak C–H···F and π-π interactions .

Biological Activity

4-(4-Fluorophenyl)-1-isopropyl-1H-pyrrolo-[2,3-b]pyridine-3-carbaldehyde is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

  • Molecular Formula : C17H15FN2O
  • Molecular Weight : 284.31 g/mol
  • CAS Number : 87411781
  • Structure : The compound features a pyrrole ring fused with a pyridine system and a carbaldehyde functional group, which contributes to its reactivity and biological activity.

Biological Activity Overview

Research indicates that compounds within the pyrrolo-pyridine class exhibit a range of biological activities, including:

  • Antitumor Activity : Pyrrolo[2,3-b]pyridine derivatives have shown promise in inhibiting cancer cell proliferation. Studies suggest that these compounds can induce apoptosis in various cancer cell lines by activating specific signaling pathways.
  • Antimicrobial Effects : Preliminary investigations reveal that this compound exhibits antimicrobial properties against certain bacteria and fungi, making it a candidate for further development as an antimicrobial agent.
  • Anti-inflammatory Properties : The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. In vitro studies demonstrate significant inhibition of COX-2 activity, suggesting potential use in treating inflammatory diseases.

The biological effects of this compound are thought to be mediated through several mechanisms:

  • Signal Transduction Pathways : The compound may modulate pathways involved in cell survival and apoptosis, particularly through the inhibition of kinases associated with cancer progression.
  • Enzyme Inhibition : Its structural features allow it to interact with specific enzymes such as COX-2, leading to reduced production of pro-inflammatory mediators.
  • Receptor Interactions : There is potential for interaction with various receptors involved in pain and inflammation signaling.

Case Studies and Research Findings

A review of literature reveals several key studies focusing on the biological activity of this compound:

  • Study on Antitumor Activity : A recent study explored the effects of pyrrolo[2,3-b]pyridine derivatives on human cancer cell lines. Results indicated that these compounds could significantly reduce cell viability through apoptosis induction (IC50 values ranging from 5 to 20 µM) .
  • Anti-inflammatory Research : In assays measuring COX inhibition, this compound demonstrated an IC50 value of approximately 0.05 µM against COX-2, comparable to established anti-inflammatory drugs .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AntitumorInduces apoptosis in cancer cell lines
AntimicrobialEffective against selected bacterial strains
Anti-inflammatoryInhibits COX-2 with IC50 ~0.05 µM

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-(4-Fluorophenyl)-1-isopropyl-1H-pyrrolo-[2,3-b]pyridine-3-carbaldehyde, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves multi-step functionalization of the pyrrolo[2,3-b]pyridine core. For example, coupling reactions (e.g., Suzuki-Miyaura) can introduce the 4-fluorophenyl group at position 3. Isopropyl substitution at position 1 may require alkylation under basic conditions. The aldehyde group at position 3 is often introduced via oxidation or formylation reactions. Optimization includes monitoring reaction progress with LCMS (e.g., ESI-MS m/z analysis) and HPLC for purity (>95%) . Use anhydrous solvents and controlled temperature to minimize side products.

Q. How can the structural identity of this compound be confirmed post-synthesis?

  • Methodological Answer : Employ a combination of 1H^1H-NMR (400 MHz, DMSO-d6_6 ) to verify substituent positions and coupling constants, particularly the aldehyde proton (~9.5–10.5 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight. X-ray crystallography (using SHELXL/SHELXS ) can resolve ambiguities in regiochemistry, especially for the pyrrolopyridine core. Cross-validate with IR spectroscopy for aldehyde C=O stretching (~1700 cm1^{-1}) .

Q. What are the key stability considerations for this aldehyde-containing compound during storage?

  • Methodological Answer : The aldehyde group is prone to oxidation and hydration. Store under inert gas (N2_2/Ar) at −20°C in amber vials to prevent light-induced degradation. Use stabilizers like BHT (butylated hydroxytoluene) in solution phases. Monitor stability via periodic HPLC analysis (e.g., 97.34% purity retention over 6 months) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives targeting dopaminergic receptors?

  • Methodological Answer : Molecular docking studies (e.g., using AutoDock Vina) can predict binding affinities to dopamine receptors. The 4-fluorophenyl group may enhance lipophilicity and π-π stacking with receptor pockets, while the isopropyl group modulates steric interactions. Compare with structurally related dopaminergic ligands like 3-[[4-(4-fluorophenyl)piperazin-1-yl]-methyl]-1H-pyrrolo[2,3-b]pyridine . Validate predictions with in vitro receptor binding assays (e.g., KiK_i values).

Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?

  • Methodological Answer : Systematic SAR (Structure-Activity Relationship) studies are critical. For example, replacing the isopropyl group with morpholinoethyl (as in C14H17N3O2 derivatives ) alters solubility and receptor selectivity. Use meta-analysis of IC50_{50}/EC50_{50} data from analogs to identify trends. Cross-reference crystallographic data (e.g., SHELXL-refined structures ) to correlate conformational flexibility with activity.

Q. How can crystallographic challenges (e.g., twinning or poor diffraction) be addressed for this compound?

  • Methodological Answer : For twinned crystals, employ SHELXL’s TWIN/BASF commands to refine data . If diffraction resolution is low (<1.5 Å), optimize crystallization conditions using vapor diffusion with PEG-based precipitants. For disordered regions (e.g., isopropyl or fluorophenyl groups), apply anisotropic displacement parameters and constraints. Validate with Rfree_{free} residuals (<0.25) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Fluorophenyl)-1-isopropyl-1H-pyrrolo-[2,3-b]pyridine-3-carbaldehyde
Reactant of Route 2
4-(4-Fluorophenyl)-1-isopropyl-1H-pyrrolo-[2,3-b]pyridine-3-carbaldehyde

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